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Compound of Interest

Compound Name: S-1-Cbz-3-Boc-aminopyrrolidine

Cat. No.: B057388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-
Cbz-3-Boc-aminopyrrolidine (CAS 122536-74-7), a chiral pyrrolidine derivative commonly
utilized as a building block in medicinal chemistry and drug development. This document
summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offers detailed experimental protocols for data acquisition, and
presents a logical workflow for spectroscopic analysis.

Molecular Structure:

IUPAC Name: Benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate[1]

Molecular Formula: C17H24N204[1]

Molecular Weight: 320.38 g/mol [1]

Melting Point: 124-125 °C[1]

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for (S)-1-Cbz-3-Boc-
aminopyrrolidine is not extensively available in public databases. The following tables present a
combination of data from closely related analogs and predicted values based on the
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compound's structure. These should be used as a reference and for comparison with
experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Data

Chemical Shift () o . Assighment
Multiplicity Integration .
ppm (Predicted)
~7.35 m 5H Ar-H (Cbz)
~5.10 s 2H -CH2-Ph (Cbz)
~4.8-5.0 brs 1H -NH-Boc
~4.1-4.3 m 1H CH-NHBoc
Pyrrolidine Rin
~3.2-3.8 m 4H Y J

Protons

Pyrrolidine Ring
~1.8-2.2 m 2H
Protons

1.45 s 9H -C(CHs3)s (Boc)

Note: Predicted values are based on typical chemical shifts for these functional groups. The
pyrrolidine ring protons will exhibit complex splitting patterns due to diastereotopicity.

Table 2: 3C NMR Data
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Chemical Shift (6) ppm

Assignment (Predicted)

~170 C=0 (Boc)

~155 C=0 (Cbz)

~137 Ar-C (Quaternary, Cbz)
~128.5 Ar-CH (Cbz)

~128.0 Ar-CH (Cbz)

~127.8 Ar-CH (Cbz)

~79.5 -C(CHs)s (Boc)

~67.0 -CH2-Ph (Cbz)

~50-55 Pyrrolidine Ring Carbons
~45-50 Pyrrolidine Ring Carbons
~30-35 Pyrrolidine Ring Carbons
28.4 -C(CHs)s (Boc)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data
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Wavenumber (cm~—?) Intensity Assignment (Predicted)
~3350 Medium N-H Stretch (Boc-amine)
~3030 Medium C-H Stretch (Aromatic)
~2975, 2870 Medium C-H Stretch (Aliphatic)
~1690-1710 Strong C=0 Stretch (Cbz carbamate)
~1680-1700 Strong C=0 Stretch (Boc carbamate)
~1520 Strong N-H Bend

~1250, 1170 Strong C-O Stretch (Carbamates)
740, 700 Strong C-H Bend (Aromatic,

monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data

m/z lon Type (Predicted) Notes
321.18 [M+H]*+ Calculated for C17H25N204"
343.16 [M+Na]* Calculated for C17H24N204Na™*
Loss of isobutylene from the
265.16 [M-CaHs+H]*
Boc group.
221.13 [M-Boc+H]* Loss of the Boc group.
Tropylium ion from the benzyl
91.05 [C7HA]*

group.

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.

Materials:

(S)-1-Cbz-3-Boc-aminopyrrolidine (5-10 mg)

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

5 mm NMR tubes

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.

 Instrumentation:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity. This is often an automated
process.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° or
90° pulse angle with a relaxation delay of 1-2 seconds.

o Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. This experiment typically requires a larger
number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

o Arelaxation delay of 2-5 seconds is recommended.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[e]

Phase the spectra and perform baseline correction.

(¢]

Calibrate the chemical shifts using the residual solvent peak as an internal standard
(CDCls: o 7.26 for *H, & 77.16 for 13C).

o

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

(S)-1-Cbz-3-Boc-aminopyrrolidine (1-2 mg)

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Spatula

Methanol or isopropanol for cleaning.
Procedure:

e Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the
empty ATR stage. This will be automatically subtracted from the sample spectrum.

» Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR
crystal.
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e Acquisition:
o Lower the press arm to ensure good contact between the sample and the crystal.

o Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio over a range of 4000-400 cm~1.

o Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe
(e.g., with methanol or isopropanol).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

(S)-1-Cbz-3-Boc-aminopyrrolidine (~0.1 mg)

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

HPLC-grade solvent (e.g., methanol or acetonitrile).

Vial and syringe.
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate
solvent like methanol or acetonitrile. The solution should be free of any particulate matter.

 Instrumentation Setup:

o The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or
infused directly. For direct infusion, the sample is loaded into a syringe and infused at a
low flow rate (e.g., 5-10 puL/min).

o Set the ionization source to Electrospray lonization (ESI) in positive ion mode.

o Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas
temperature and flow.
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o Data Acquisition:
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the precursor ion (e.g., [M+H]*) and subjecting it to collision-induced dissociation
(CID) to generate fragment ions.

e Data Analysis:
o lIdentify the molecular ion peak ([M+H]*, [M+Na]*, etc.).
o Use the accurate mass measurement to confirm the elemental composition.
o Analyze the fragmentation pattern to gain structural information.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized compound.
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Compound Synthesis & Purification

Synthesis of S-1-Cbz-3-Boc-aminopyrrolidine
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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